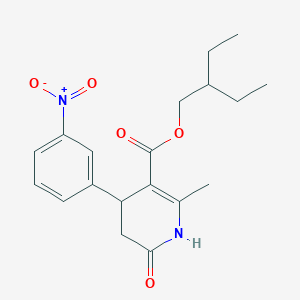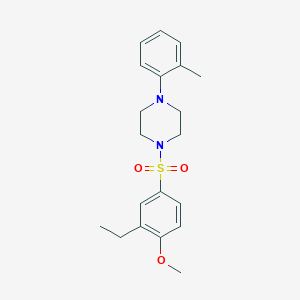![molecular formula C21H25NO4 B4750155 butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)
butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
概要
説明
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate: is an organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.438 g/mol . This compound is characterized by the presence of a butyl ester group, a benzoate moiety, and a 3,5-dimethylphenoxyacetyl substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 3,5-dimethylphenoxyacetic acid is then acylated with butyl 3-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of ester and amide bond formation and cleavage.
Biology:
- Investigated for its potential as a biochemical probe due to its structural features.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Evaluated for its ability to modulate biological pathways involved in disease processes.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of certain pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
- Butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
- Butyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
Uniqueness: Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity, selectivity, and overall efficacy in various applications.
特性
IUPAC Name |
butyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-9-25-21(24)17-7-6-8-18(13-17)22-20(23)14-26-19-11-15(2)10-16(3)12-19/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAZFISKAYXBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-benzyl-1-piperidinyl)carbonyl]glycine](/img/structure/B4750076.png)

![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4750095.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4750113.png)

![1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4750128.png)
![2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4750136.png)

![1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4750162.png)



![butyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B4750183.png)
